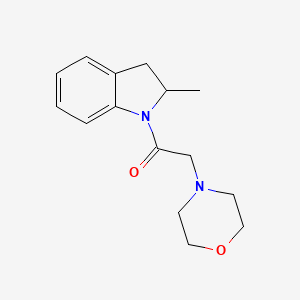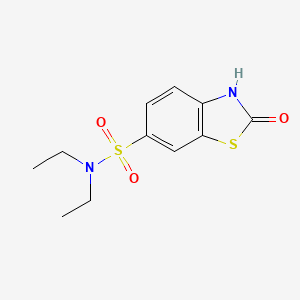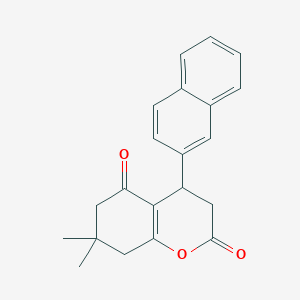![molecular formula C24H17N3O2S B15004277 2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B15004277.png)
2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step often involves the reaction of a thiol with a halogenated aromatic compound.
Coupling reactions: The final step usually involves coupling the oxazole and sulfanyl intermediates with a benzamide derivative using a catalyst such as palladium in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent or in the treatment of other diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and sulfanyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide
- **2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-thiazol-5-yl)phenyl]benzamide
- **2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-imidazol-5-yl)phenyl]benzamide
Uniqueness
The unique combination of the oxazole ring and the sulfanyl group in this compound provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C24H17N3O2S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
2-(2-cyanophenyl)sulfanyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H17N3O2S/c1-16-26-15-21(29-16)17-10-12-19(13-11-17)27-24(28)20-7-3-5-9-23(20)30-22-8-4-2-6-18(22)14-25/h2-13,15H,1H3,(H,27,28) |
Clé InChI |
ISMOGLVMYBYGIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]butanoate](/img/structure/B15004196.png)

![1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(3-chlorophenyl)urea](/img/structure/B15004211.png)
![[4-(2,4-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004215.png)
![[4-(2,6-Dimethylphenylsulfamoyl)phenoxy]acetic acid, methyl ester](/img/structure/B15004230.png)

![N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004239.png)
![4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B15004247.png)
![1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B15004255.png)
![N-(1,3'-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15004262.png)
![{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}[5-(2-methylpropyl)furan-2-yl]methanone](/img/structure/B15004269.png)
![Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004283.png)

